A Senior Application Scientist's Technical Guide to 5-Bromo-3-methyl-1,2,4-thiadiazole
A Senior Application Scientist's Technical Guide to 5-Bromo-3-methyl-1,2,4-thiadiazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity, and its applications, grounding our discussion in established chemical principles and documented protocols.
Core Identification and Physicochemical Properties
5-Bromo-3-methyl-1,2,4-thiadiazole is a halogenated five-membered heterocyclic compound. The 1,2,4-thiadiazole ring system is a key pharmacophore found in numerous biologically active molecules due to its ability to engage in hydrogen bonding and act as a bioisostere for other chemical groups.[1][2] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration, primarily through cross-coupling reactions.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 54681-68-4 | [3][4][5][6][7][8] |
| Molecular Formula | C₃H₃BrN₂S | [3][4][6] |
| Molecular Weight | 179.04 g/mol | [5][6][8] |
| Exact Mass | 177.920029 u | [3] |
| Appearance | Colorless oil or Solid/liquid | [3][8] |
| Boiling Point | 242.0 ± 23.0 °C (Predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 0.78 ± 0.10 (Predicted) | [4] |
| XLogP3 | 2.3 | [3] |
Synthesis Pathway: The Sandmeyer Bromination
The most prevalent and scalable synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole is achieved through a Sandmeyer bromination of its amino precursor, 5-amino-3-methyl-1,2,4-thiadiazole (AMTD).[6] This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.
The diagram below outlines the key stages of this synthetic workflow.
Caption: Generalized Suzuki Coupling Reaction Workflow.
This reactivity profile makes it a valuable building block. For instance, it serves as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist. [9]The thiadiazole moiety is a common structural motif in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. [2][10][11]
Spectroscopic and Analytical Characterization
While comprehensive, published spectra for this specific compound are not readily available, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from related thiadiazole derivatives. [1][12]
-
¹H-NMR: A single peak, a singlet, would be expected in the aliphatic region (likely ~2.5-3.0 ppm) corresponding to the three protons of the methyl group (CH₃).
-
¹³C-NMR: Three distinct signals are predicted. One for the methyl carbon (~15-20 ppm) and two for the heterocyclic carbons. The carbon bonded to the bromine (C5) would appear at a different chemical shift than the carbon adjacent to the methyl group (C3).
-
FT-IR: Key vibrational bands would include C-H stretching from the methyl group (~2900-3000 cm⁻¹) and characteristic ring stretching vibrations for the C=N and N=N bonds within the thiadiazole ring, typically found in the 1500-1600 cm⁻¹ region. [12]* Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). The monoisotopic mass is 177.92003 Da. [3][4]
Safety, Handling, and Storage
5-Bromo-3-methyl-1,2,4-thiadiazole is classified as hazardous. Proper handling is essential to ensure laboratory safety.
| Hazard Class | GHS Statement Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][8] |
| Skin Irritation | H315 | Causes skin irritation | [8] |
| Eye Irritation | H319 | Causes serious eye irritation | [8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [8] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [13][14][15]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors. [13][14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. [7][8]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [13]
Conclusion
5-Bromo-3-methyl-1,2,4-thiadiazole (CAS: 54681-68-4) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its straightforward, scalable synthesis via Sandmeyer chemistry and the versatile reactivity of its C-Br bond make it a valuable building block for constructing complex molecules. Its incorporation into advanced pharmaceutical candidates underscores the continued importance of the thiadiazole scaffold in modern drug discovery. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for any researcher intending to utilize this potent synthetic tool.
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PubChem. (n.d.). 5-Bromo-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]
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Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Çavuş, M.S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. Retrieved from [Link]
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